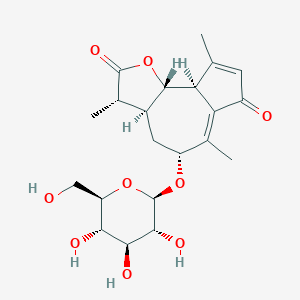

Lactuside C

Description

Structure

3D Structure

Properties

CAS No. |

112408-66-9 |

|---|---|

Molecular Formula |

C21H28O9 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(3S,3aS,5R,9aS,9bS)-3,6,9-trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |

InChI |

InChI=1S/C21H28O9/c1-7-4-11(23)15-9(3)12(5-10-8(2)20(27)30-19(10)14(7)15)28-21-18(26)17(25)16(24)13(6-22)29-21/h4,8,10,12-14,16-19,21-22,24-26H,5-6H2,1-3H3/t8-,10-,12+,13+,14-,16+,17-,18+,19-,21+/m0/s1 |

InChI Key |

ZUNQUEPUGDYLCG-NHDJOBCSSA-N |

SMILES |

CC1C2CC(C(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4C(C(C(C(O4)CO)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@H](C(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

CC1C2CC(C(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Natural Bioprospecting and Phytochemical Profiling of Lactuside C

Botanical Sources and Specific Plant Species Exhibiting Lactuside C Presence

The identification and isolation of this compound have been documented in several well-known and lesser-known plant species.

Occurrence in Lactuca sativa and its Diverse Cultivars

This compound has been isolated from cultivated lettuce, Lactuca sativa L. jst.go.jpresearchgate.net This species, a globally significant leafy vegetable, encompasses a wide array of cultivars. acgpubs.orgresearchgate.net Research has indicated that the phytochemical profile, including the concentration of sesquiterpene lactones like this compound, can show significant variation among different lettuce varieties. researchgate.net For instance, a new guaiane-type sesquiterpene glycoside, this compound, was isolated from Lactuca sativa L. along with the known glycosides lactuside A and macrocliniside A. researchgate.net It has also been found in the roots of Lactuca sativa var. angustana. acgpubs.orgresearchgate.net

Identification within Cichorium intybus and other Cichorium species

This compound, also referred to as jaquinellin glucoside, has been identified in chicory (Cichorium intybus L.). researchgate.net This perennial herbaceous plant is known for its use as a coffee substitute and for its culinary and medicinal properties. nih.gov The genus Cichorium consists of about six species, primarily distributed in Europe and Asia. nih.govwikipedia.org Phytochemical analyses of Cichorium intybus have revealed the presence of several sesquiterpene lactones, including this compound. researchgate.netresearchgate.net The content of these compounds can vary depending on the specific variety of chicory. For example, a study on different radicchio varieties of C. intybus found significant differences in their sesquiterpene lactone content, with this compound being one of the identified compounds. researchgate.netresearchgate.net

Characterization in Additional Lactuca Species (e.g., L. dregeana, L. serriola, L. indica, L. altaica)

Beyond the common cultivated lettuce, this compound has been characterized in various other Lactuca species. These wild relatives of lettuce are of significant interest for their genetic diversity and phytochemical composition.

Lactuca dregeana : this compound has been isolated from both the aerial parts and roots of this species. acgpubs.orgresearchgate.net

Lactuca serriola : Commonly known as prickly lettuce, L. serriola is considered the closest wild relative of cultivated lettuce. acgpubs.orgwikipedia.org While it is a known source of various sesquiterpene lactones, including lactucin (B167388) and lactucopicrin, the presence of this compound is also noted within the broader phytochemical profile of the Lactuca genus. impactfactor.orgnih.gov

Lactuca indica : Also known as Indian lettuce, this species is used in traditional medicine and has been the subject of phytochemical investigations. nih.govd-nb.info While studies have identified various sesquiterpene lactones in L. indica, the specific profile can vary. nih.govd-nb.info

Lactuca altaica : Research on L. altaica has revealed it to be a rich source of sesquiterpene lactones. acgpubs.orgresearchgate.net The phytochemical similarity between L. altaica and L. sativa has been noted, suggesting a comparable profile of these compounds. researchgate.net

Intrinsic Distribution of this compound Across Plant Organs and Tissue Compartments

The distribution of this compound within a plant is not uniform and varies between different organs and tissues. In species of the Lactuca genus, sesquiterpene lactones are often concentrated in the latex, a milky fluid exuded upon injury. d-nb.info This latex is considered a defense mechanism against herbivores. nih.gov

Research has shown that the roots of Lactuca species are often a primary site for the accumulation of sesquiterpene lactones. acgpubs.orgresearchgate.net For example, a comparative study on Lactuca altaica found that the total content of sesquiterpene lactones was significantly higher in the roots compared to the leaves. researchgate.net Similarly, this compound has been specifically isolated from the roots of Lactuca sativa. acgpubs.orgresearchgate.net In Lactuca dregeana, this compound has been found in both the aerial parts and the roots. acgpubs.orgresearchgate.net

The concentration of these compounds can also change depending on the developmental stage of the plant. researchgate.net

Environmental and Genotypic Determinants Influencing this compound Accumulation

The production and accumulation of this compound are influenced by a combination of genetic and environmental factors.

Analysis of Varietal and Phenotypic Chemotype Diversity

Significant diversity in the chemical profile, or chemotype, exists among different varieties and populations of Lactuca and Cichorium species. researchgate.netresearchgate.netnih.gov This variation is largely determined by the genetic makeup of the plant. frontiersin.org

Studies on different varieties of Cichorium intybus have demonstrated significant differences in the quantities of various sesquiterpene lactones. researchgate.netresearchgate.net For instance, one study found that the 'Treviso Precoce' variety of radicchio had the highest amount of total sesquiterpene lactones, while the 'Treviso Tardivo' variety had the lowest. researchgate.netresearchgate.net This highlights the strong influence of genotype on the accumulation of these compounds.

Furthermore, environmental conditions play a crucial role in modulating the synthesis of secondary metabolites like this compound. d-nb.infomaxapress.com Factors such as temperature, light intensity, water availability, and soil composition can all impact the physiological and biochemical processes within the plant, leading to changes in the production of these compounds. maxapress.commdpi.com For example, drought stress has been shown to affect the content of other antioxidant compounds in Lactuca species, and similar effects can be anticipated for sesquiterpene lactones. frontiersin.orgnih.govnih.gov The interaction between the plant's genotype and its growing environment ultimately determines the final concentration of this compound.

Investigation of Abiotic and Biotic Stress Impacts on this compound Biosynthesis

The production of secondary metabolites in plants, such as the sesquiterpene lactone this compound, is intricately linked to the plant's interaction with its environment. Both abiotic (non-living) and biotic (living) stressors can significantly influence the biosynthetic pathways responsible for producing these compounds, which often serve as crucial defense mechanisms. While direct and extensive research specifically quantifying the effects of stress on this compound biosynthesis is not widely available, general principles of plant stress physiology and studies on related compounds in the same plant family offer valuable insights.

Plants under stress often reallocate resources, sometimes downregulating primary processes like photosynthesis to channel limited carbon resources toward the biosynthesis of secondary metabolites (SMs) through pathways like the shikimic acid pathway. guidetopharmacology.org This metabolic shift is a key survival strategy, enhancing the plant's resilience against adverse conditions. guidetopharmacology.orgwikipedia.org

Biotic Stress:

Biotic stressors, such as attacks by herbivores and pathogens, are potent inducers of secondary metabolite production. wikipedia.org Sesquiterpene lactones, the class to which this compound belongs, are well-documented for their role in plant defense. researchgate.netnih.gov These compounds can act as antifeedants, deterring insects and other herbivores with their characteristic bitter taste. nih.gov They can also exhibit antimicrobial properties, helping to protect the plant against bacteria and fungi. researchgate.net The presence of these stressors triggers a signaling cascade within the plant, leading to the upregulation of genes involved in the biosynthesis of these protective compounds. Therefore, it is hypothesized that the biosynthesis of this compound would increase in plants like Lactuca sativa (lettuce) or Cichorium intybus (chicory) when they are subjected to herbivory or microbial infection.

Abiotic Stress:

Abiotic stressors encompass a wide range of environmental conditions, including drought, salinity, extreme temperatures, and high light intensity. wikipedia.orgnih.gov The response of a plant's secondary metabolism to these stresses can be complex and is not always uniform across all compounds. wikipedia.orgwikipedia.org

Given these findings, the impact of abiotic stress on this compound biosynthesis is likely to be specific and dependent on the type and severity of the stressor. It is plausible that conditions like moderate drought or salinity could stimulate its production as part of a general stress response. However, severe or prolonged stress might also lead to a down-regulation if the plant's primary metabolic functions are critically impaired.

The following table summarizes the general and hypothesized impacts of various stressors on the biosynthesis of sesquiterpene lactones, including this compound, based on their known roles as defense compounds and the observed responses of related metabolites.

Interactive Data Table: Hypothesized Impact of Stress on Sesquiterpene Lactone (e.g., this compound) Biosynthesis

| Stressor Category | Specific Stressor | General Plant Response | Hypothesized Impact on this compound Biosynthesis | Supporting Rationale |

| Biotic | Herbivory (e.g., insect feeding) | Induction of defense compounds | Increase | Sesquiterpene lactones act as antifeedants due to bitterness. nih.gov |

| Biotic | Pathogen Infection (Fungal/Bacterial) | Production of antimicrobial compounds | Increase | Sesquiterpene lactones can have antimicrobial activity, protecting the plant. researchgate.net |

| Abiotic | Drought/Water Deficit | Complex metabolic adjustments; can increase or decrease different secondary metabolites. wikipedia.orgwikidata.org | Variable/Increase | May increase as a protective antioxidant or decrease if severe stress impairs overall metabolism. nih.gov |

| Abiotic | Salinity | Osmotic stress leading to altered biosynthesis. guidetopharmacology.org | Variable/Increase | Can trigger defense pathways, but high toxicity may inhibit enzyme function. |

| Abiotic | High UV Radiation | Production of UV-screening and antioxidant compounds. wikipedia.org | Increase | May be produced to mitigate oxidative damage caused by UV exposure. |

| Abiotic | Extreme Temperatures (Heat/Cold) | Activation of protective pathways. guidetopharmacology.org | Variable | Response is highly dependent on the plant species and the specific temperature range. |

Isolation and Structural Elucidation Methodologies for Lactuside C

Advanced Chromatographic Separation Techniques for Lactuside C from Complex Natural Extracts

The initial step in studying this compound involves its extraction and purification from the source plant material, typically the roots or aerial parts. nih.govyoutube.com Given the complexity of natural extracts, which contain a multitude of other phytochemicals, a multi-step chromatographic approach is essential for isolating this compound in a pure form.

The process generally begins with a crude extraction using a solvent such as ethanol. nih.govscialert.net This is followed by partitioning with solvents of varying polarities, like n-butanol, to broadly separate compounds based on their chemical properties. scialert.net The enriched fraction containing the sesquiterpene glycosides then undergoes several stages of chromatographic purification.

Extensive chromatographic methods are employed to achieve high purity. These techniques include:

Column Chromatography (CC): This is a fundamental technique used for the initial separation of the extract. The n-butanol fraction, for instance, is often subjected to silica (B1680970) gel column chromatography. scialert.netresearchgate.net A gradient elution system, where the solvent polarity is gradually changed (e.g., from a non-polar to a polar solvent system like chloroform-methanol), allows for the separation of compounds into different fractions based on their affinity for the stationary phase. scialert.netresearchgate.net

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the column chromatography separation, identifying and combining fractions that contain the target compound. scialert.net

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is the method of choice. researchgate.net This technique offers high resolution and efficiency. A reversed-phase column (e.g., C18) is commonly used, where compounds are separated based on their hydrophobicity. The use of a Diode-Array Detector (DAD) allows for the simultaneous monitoring of the elution profile at multiple wavelengths, aiding in the identification of the target peak. nih.gov

Comprehensive Spectroscopic Approaches for the Elucidation of this compound Structure

Once this compound is isolated in a pure form, its chemical structure is determined using a combination of powerful spectroscopic techniques. The structure of this guaiane-type sesquiterpene glycoside was originally established on the basis of chemical and spectral data. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. It provides information on the carbon-hydrogen framework and the stereochemistry of the molecule. For complex structures like sesquiterpene glycosides, a suite of NMR experiments is required:

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. researchgate.net

2D NMR: To establish the complete connectivity and stereochemistry, various two-dimensional NMR techniques are essential. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton and determining the attachment point of the glycosidic (sugar) unit to the sesquiterpene core. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for determining the relative stereochemistry of the molecule. researchgate.net

By meticulously analyzing the data from these NMR experiments, scientists can assign every proton and carbon signal and determine the complete three-dimensional structure of this compound, including the configuration of its multiple chiral centers.

Mass spectrometry is a vital technique used to determine the molecular weight and molecular formula of a compound with high accuracy. csic.es

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap HRMS are used to measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (to several decimal places). mdpi.comcsic.eswikipedia.org This allows for the unambiguous determination of the elemental composition and thus the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of the parent ion within the mass spectrometer. Analyzing these fragments provides valuable structural information, such as the nature of the sugar moiety and the sesquiterpene skeleton. mdpi.comwikipedia.org The fragmentation pattern can help to confirm the structure elucidated by NMR and can be used to differentiate between isomers.

In studies on chicory, an approach combining Orbitrap-HRMS and MS/MS was employed for the quantitative analysis of sesquiterpene lactones, including this compound (identified as jaquinellin glucoside). mdpi.comwikipedia.org

While NMR and MS provide the most detailed structural information, other spectroscopic methods offer complementary data.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For this compound, an IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups from the glycoside and the sesquiterpene core, a carbonyl (C=O) group from the lactone ring, and carbon-carbon double bonds (C=C).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems (alternating double and single bonds) within a molecule. The presence of an α,β-unsaturated lactone system in this compound would give rise to a characteristic absorption maximum in the UV spectrum.

High-Accuracy Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Purity Assessment and Isomer Differentiation Using Advanced Chromatographic Platforms

Ensuring the purity of an isolated natural product is critical for accurate structural elucidation and any subsequent biological testing. Advanced chromatographic platforms, particularly HPLC and LC-MS, are indispensable for this purpose.

HPLC with Diode-Array Detection (HPLC-DAD): The purity of the isolated this compound can be assessed using analytical HPLC. A single, symmetrical peak in the chromatogram under different elution conditions is a strong indicator of purity. The DAD detector can further assess peak purity by comparing the UV spectra across the peak; a pure compound will exhibit a consistent spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an additional layer of confirmation. The mass detector can verify that the peak corresponds to the correct molecular weight of this compound. wikipedia.org LC-MS, especially when using tandem MS in Multiple Reaction Monitoring (MRM) mode, is highly specific and can be used to differentiate between isomers, which may have identical molecular weights but different structures and chromatographic retention times. mdpi.comwikipedia.org This is particularly important for distinguishing this compound from other closely related sesquiterpene lactone glycosides that may be present in the extract.

Compound and PubChem CID Table

Biosynthetic Pathways and Metabolic Engineering Strategies for Lactuside C

Elucidation of Precursor Pathways to Guaiane (B1240927) Sesquiterpene Lactones

The biosynthesis of Lactuside C, a guaiane-type sesquiterpene lactone, originates from fundamental building blocks assembled through conserved metabolic pathways. Sesquiterpene lactones are a diverse group of secondary metabolites, particularly abundant in the Asteraceae family, and their formation begins with the creation of a C15 isoprenoid precursor. researchgate.netup.ac.za

Contribution of the Mevalonate (B85504) (MVA) Pathway and Farnesyl Pyrophosphate (FPP) in Initial Terpenoid Assembly

The journey to this compound begins with the mevalonate (MVA) pathway, a critical metabolic route for the synthesis of isoprenoid precursors in plants. researchgate.netscielo.br This pathway utilizes acetyl-CoA as its primary starting material. Through a series of six enzymatic steps, three molecules of acetyl-CoA are converted into isopentenyl pyrophosphate (IPP), the basic five-carbon (C5) building block of all terpenoids. up.ac.zaacademicjournals.org IPP exists in equilibrium with its isomer, dimethylallyl pyrophosphate (DMAPP), a conversion facilitated by the enzyme IPP isomerase (IPPI). scielo.br

The assembly of the sesquiterpene backbone is catalyzed by farnesyl pyrophosphate synthase (FPPS). scielo.br This key enzyme orchestrates the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. frontiersin.org This process results in the formation of (2E, 6E)-farnesyl pyrophosphate (FPP), a C15 linear isoprenoid that serves as the universal precursor for all sesquiterpenes, including the guaiane scaffold of this compound. academicjournals.orgfrontiersin.org The production of FPP represents a crucial branching point in metabolism, directing carbon flux towards the synthesis of a vast array of sesquiterpenoids and triterpenoids. scielo.br

Enzymatic Cyclization and Core Sesquiterpene Scaffold Formation

The transformation of the linear FPP molecule into a complex cyclic structure is a pivotal step in the biosynthesis of guaiane sesquiterpene lactones. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (or cyclases). nih.govacs.org For the formation of the guaiane skeleton, the committed step is the cyclization of FPP to (+)-germacrene A. up.ac.zanih.gov This specific reaction is carried out by (+)-germacrene A synthase (GAS). academicjournals.org

The enzyme first catalyzes the ionization of FPP, removing the pyrophosphate group to generate a farnesyl cation. This highly reactive intermediate is then precisely folded within the enzyme's active site to facilitate a 1,10-cyclization, forming the ten-membered germacrenyl cation. researchgate.net A subsequent deprotonation event leads to the release of the stable, cyclic product, (+)-germacrene A. nih.gov In chicory (Cichorium intybus), a related Asteraceae species, it has been demonstrated that (+)-germacrene A is released from the synthase as a free intermediate, rather than being immediately processed by the same enzyme. nih.gov This released germacrene A then serves as the foundational scaffold for subsequent modifications that lead to the diverse array of sesquiterpene lactones. nih.gov

Detailed Mechanisms of Enzymatic Oxidations, Hydroxylations, and Glycosylations in this compound Formation

Following the formation of the (+)-germacrene A scaffold, a series of post-cyclization modifications occur to yield the final this compound structure. These reactions are primarily stereo- and regio-specific oxidations and a final glycosylation step, catalyzed by distinct enzyme families.

The initial oxidative steps are typically catalyzed by cytochrome P450-dependent monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at specific positions on the germacrene ring and its side chain. up.ac.za The hydroxylation of (+)-germacrene A at the C12-methyl group initiates the formation of the lactone ring. This step, catalyzed by (+)-germacrene A hydroxylase, produces germacra-1(10),4,11(13)-trien-12-ol. up.ac.za Further oxidations convert this alcohol to a carboxylic acid, which then undergoes cyclization to form the characteristic α,β-unsaturated-γ-lactone ring found in many sesquiterpene lactones, such as costunolide (B1669451). up.ac.zaacademicjournals.org Subsequent enzymatic steps, including further hydroxylations and rearrangements catalyzed by other specific P450s, modify the costunolide-type intermediate to create the specific guaianolide core of this compound, known as jaquinellin.

The final step in the biosynthesis of this compound is glycosylation. researchgate.net This reaction involves the attachment of a sugar moiety, specifically a glucose molecule, to a hydroxyl group on the jaquinellin core. researchgate.net This process is catalyzed by a glycosyltransferase (GT), an enzyme that transfers a monosaccharide from an activated sugar donor, such as UDP-glucose, to an acceptor molecule. mdpi.comwikipedia.org The addition of the glucose molecule enhances the water solubility of the compound and can modulate its biological activity and stability. mdpi.com This enzymatic transfer is highly specific, resulting in the formation of the final glycoconjugate, this compound. nih.gov

Molecular Genetic and -Omics Approaches to this compound Biosynthesis

Understanding the biosynthesis of this compound at a molecular level involves identifying the genes that encode the necessary enzymes and studying their expression patterns. Modern -omics technologies provide powerful tools for this purpose.

Identification and Functional Characterization of Genes Encoding Biosynthetic Enzymes

The genes encoding the enzymes of the sesquiterpene lactone pathway have been identified and characterized in several Asteraceae species. academicjournals.org These findings provide a strong model for the genetic basis of this compound production in Lactuca species.

Key biosynthetic genes that have been identified include:

Farnesyl Pyrophosphate Synthase (FPPS): Genes for FPPS, which supplies the FPP precursor, have been studied extensively as it is a critical control point in terpenoid synthesis. scielo.br

Germacrene A Synthase (GAS): The gene for GAS, which catalyzes the first committed step in guaianolide biosynthesis, has been isolated from various Asteraceae plants. academicjournals.org Studies have amplified and sequenced mRNA fragments of the GAS gene, confirming its high identity across related species. academicjournals.org

Cytochrome P450 Monooxygenases (P450s): Genes for the P450 enzymes that perform the oxidative modifications, such as germacrene A oxidase (GAO) and costunolide synthase (COS), have been identified. academicjournals.org These genes are crucial for the formation of the lactone ring and other structural features.

Glycosyltransferases (GTs): A wide variety of genes encoding GTs have been identified in plants. nih.gov While the specific GT for this compound has not been explicitly characterized, functional genomics studies can identify candidate genes based on their expression patterns and catalytic activity with similar sesquiterpene lactone substrates. mdpi.comnih.gov

The table below summarizes the key enzyme classes and their corresponding genes involved in the pathway.

| Enzyme Class | Gene Abbreviation | Function in this compound Pathway |

| Farnesyl Pyrophosphate Synthase | FPPS | Synthesizes FPP from IPP and DMAPP |

| Germacrene A Synthase | GAS | Cyclizes FPP to (+)-germacrene A |

| Germacrene A Oxidase | GAO | Hydroxylates (+)-germacrene A |

| Costunolide Synthase | COS | Catalyzes further oxidation towards lactone ring formation |

| Glycosyltransferase | GT | Transfers a glucose moiety to the sesquiterpene aglycone |

This table represents the general gene families involved; specific gene identifiers may vary between species.

Transcriptomic and Proteomic Profiling in Relation to this compound Production

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are powerful techniques to investigate the regulation of metabolic pathways. frontiersin.org By comparing the gene expression and protein abundance in tissues or conditions with high versus low production of this compound, researchers can identify the specific genes and enzymes that are actively involved. mdpi.comfrontiersin.org

For instance, transcriptomic analysis of Lactuca species has been used to identify coding sequences involved in the sesquiterpene lactone biosynthesis pathway. snu.ac.kr Such studies can reveal the coordinated upregulation of genes like GAS, GAO, and COS during active metabolite production. academicjournals.org Similarly, proteomic analyses can quantify the levels of the corresponding enzymes, confirming that the genetic upregulation translates to the presence of the functional protein machinery needed for synthesis. nih.govnih.gov

Integrated analysis of transcriptomic and proteomic data provides a comprehensive view of the metabolic state of the plant. frontiersin.org For example, studies in Lactococcus lactis have demonstrated how combining these approaches can elucidate complex metabolic processes, a strategy that is equally applicable to understanding secondary metabolism in plants. nih.govnih.gov In the context of this compound, such analyses would likely show elevated levels of transcripts and proteins for the MVA pathway, sesquiterpene cyclases, P450s, and specific glycosyltransferases in tissues where this compound accumulates, such as the roots of Lactuca sativa. acgpubs.orgpbsociety.org.pl

In Vitro Plant Cell and Organ Culture Systems for this compound Biosynthesis

The production of complex secondary metabolites such as this compound through traditional chemical synthesis is often economically unfeasible due to their intricate structures. researchgate.net Plant cell and organ cultures present a viable and sustainable alternative, offering a controlled environment for the consistent production of these valuable compounds, independent of geographical and seasonal constraints. nih.govfrontiersin.org This section explores the application of in vitro systems, specifically callus, suspension, and organ cultures, for the biosynthesis of sesquiterpene lactones, with a focus on strategies relevant to this compound production.

Establishment and Optimization of Callus and Suspension Cultures for Metabolite Production

The foundation of in vitro metabolite production lies in the successful establishment of actively growing and productive cell cultures. openagrar.de This typically begins with the induction of a callus, an undifferentiated mass of plant cells, from a sterilized explant (e.g., leaf, stem, or root tissue). mdpi.commdpi.com The choice of explant and the composition of the culture medium, particularly the types and concentrations of plant growth regulators like auxins and cytokinins, are critical for successful callus initiation. mdpi.comsnu.ac.kr For instance, studies on various plant species have shown that different balances of hormones such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and kinetin (B1673648) directly influence callus formation and subsequent morphogenesis. mdpi.com

Once a friable callus is established, it can be transferred to a liquid medium and agitated to create a cell suspension culture. openagrar.demdpi.com These cultures, composed of single cells and small cell aggregates, offer advantages for large-scale production due to easier handling and potential for cultivation in bioreactors. frontiersin.orgopenagrar.de Optimization of suspension cultures involves refining medium components (e.g., macro- and micronutrients, carbon source, vitamins) and physical parameters (e.g., agitation speed, temperature, light) to maximize both cell growth and the yield of the target metabolite. researchgate.netresearchgate.net While undifferentiated cell cultures can be unstable and may not produce the desired compounds, developing a certain level of cellular differentiation is often crucial for successful biosynthesis. mdpi.com

A significant advancement in producing root-derived secondary metabolites is the use of hairy root cultures, induced by transformation with Agrobacterium rhizogenes. pbsociety.org.plpbsociety.org.pl Hairy roots are characterized by their genetic stability, rapid growth in hormone-free media, and high capacity for secondary metabolite synthesis. pbsociety.org.pl Research on Lactuca virosa, a plant known to produce sesquiterpene lactones similar to this compound, has successfully established hairy root cultures capable of producing compounds like lactuside A and crepidiaside B. pbsociety.org.plpbsociety.org.pl This organ culture system serves as a powerful model for studying and enhancing the biosynthesis of related sesquiterpene lactones.

Application of Elicitors and Bioreactor Cultivation for Enhanced this compound Yield

To boost the productivity of in vitro cultures, various strategies are employed, with elicitation being one of the most effective. nih.govmdpi.com Elicitors are compounds that, when introduced to the culture, trigger defense responses in the plant cells, often leading to a significant increase in the synthesis and accumulation of secondary metabolites. nih.gov Elicitors can be biotic (derived from living organisms) or abiotic (physical or chemical factors). nih.gov

Studies on hairy root cultures of Lactuca virosa have demonstrated the efficacy of elicitors in enhancing the production of sesquiterpene lactones. pbsociety.org.plpbsociety.org.pl

Methyl Jasmonate (MeJA): This plant hormone-like compound is a well-known elicitor that plays a crucial role in signaling plant defense responses. pbsociety.org.plfrontiersin.org When applied to L. virosa hairy root cultures, MeJA was shown to increase the production of lactuside A by 27% after 48 hours of treatment compared to untreated control cultures. pbsociety.org.pl The same study observed an even greater increase (60%) in the related compound, crepidiaside B, after 24 hours. pbsociety.org.pl

Pectinase (B1165727): This enzyme, which degrades pectic polymers in the plant cell wall, mimics a pathogen attack and can induce defense responses. pbsociety.org.pl Treatment of L. virosa hairy root cultures with pectinase resulted in a significant stimulation of sesquiterpene lactone accumulation. The highest increase for lactuside A was 80% above the control level, observed 24 hours after the elicitor was added. pbsociety.org.pl

The selection of the elicitor, its concentration, and the duration of exposure are critical parameters that must be optimized for each specific plant culture system to maximize yield without compromising cell viability. researchgate.net

For commercial-scale production, the cultivation of plant cells or organs must be transferred from laboratory flasks to large-scale bioreactors. frontiersin.org Bioreactors are sophisticated vessels that provide a controlled environment, managing parameters such as pH, temperature, dissolved oxygen, nutrient supply, and agitation to optimize growth and productivity. wikipedia.org Various bioreactor designs exist, including stirred-tank, airlift, and rotating drum reactors, with single-use bioreactors becoming increasingly common for their flexibility and reduced contamination risk. biopharminternational.comresearchgate.netgoogle.com While scaling up presents challenges like shear sensitivity of plant cells and maintaining adequate oxygen transfer, bioreactor technology is essential for making in vitro production of compounds like this compound an economically viable reality. frontiersin.orgsnu.ac.kr

Synthetic Approaches and Chemodiversification of Lactuside C

Total Synthesis Strategies for the Guaiane (B1240927) Sesquiterpene Core and Subsequent Glycosylation

The total synthesis of Lactuside C can be logically divided into two major phases: the construction of the sesquiterpene aglycone and the subsequent stereoselective glycosylation.

Construction of the Guaiane Sesquiterpene Core: The synthesis of the guaiane skeleton, a 5,7-fused bicyclic system, is a significant undertaking in organic synthesis. sioc-journal.cn Strategies often focus on the stereocontrolled formation of the hydroazulene ring system. Key reactions employed in the synthesis of various guaiane sesquiterpenes, which are applicable to the this compound aglycone, include:

Intramolecular Cyclization Reactions: Methods like intramolecular aldol (B89426) reactions or ring-closing metathesis (RCM) are powerful tools for forming the seven-membered ring. sioc-journal.cn

Tandem Cyclization/Cycloaddition Cascades: More convergent approaches may utilize cascade reactions, such as a carbene-mediated cyclization-cycloaddition sequence, to rapidly build molecular complexity. sioc-journal.cn

Stereoselective Key Steps: The synthesis of a related guaiane core, (-)-dendroside C aglycon, was achieved using a Dieckmann condensation to form the cis-hydroazulene system and a carbene-mediated cyclopropanation. nih.gov Such strategies are crucial for establishing the multiple stereocenters present in the this compound aglycone.

Subsequent Glycosylation: Once the sesquiterpene aglycone is synthesized with an appropriately placed hydroxyl group, the final challenge is the installation of the glucose moiety. This step must be highly stereoselective to yield the correct anomeric configuration found in the natural product. Several modern glycosylation methods are available:

Trichloroacetimidate (B1259523) Method: The Schmidt trichloroacetimidate method is a widely used and robust strategy for forming O-glycosidic bonds. nih.gov It involves activating a glycosyl trichloroacetimidate donor with a Lewis acid, like TMSOTf, to react with the aglycone acceptor. beilstein-journals.org

Thioglycoside Activation: Thioglycosides are another popular class of glycosyl donors, often activated by electrophilic reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic acid. nih.gov

Glycal Assembly: Methods using glycals (cyclic enol ethers derived from sugars) can also be employed, where activation with an electrophile leads to coupling with the acceptor. nih.gov

Enzymatic Glycosylation: Chemoenzymatic approaches using glycosyltransferases offer an alternative with high stereoselectivity, often proceeding without the need for extensive protecting group manipulations on the sugar donor. beilstein-journals.org

The choice of method depends on the specific structure and reactivity of the aglycone, as well as the protecting groups used during the synthesis.

Semisynthetic Derivatization and Chemical Modification of this compound

Semisynthesis, which involves the chemical modification of a natural product isolated from its source, is a practical approach to generate analogues for SAR studies without undertaking a lengthy total synthesis. researchgate.net The structure of this compound offers several reactive sites for chemical transformation on both the sugar and the sesquiterpene portions.

The glucose unit of this compound possesses several free hydroxyl groups that serve as handles for chemical modification. These transformations can alter the polarity, solubility, and interaction of the molecule with biological targets.

Esterification and Etherification: The hydroxyl groups on the glucose can be acylated or alkylated to produce a library of ester and ether derivatives. These modifications can probe the importance of hydrogen bonding and steric bulk at these positions.

Oxidation: Selective oxidation of the primary alcohol on the glucose unit to a carboxylic acid would introduce a negative charge, drastically altering the compound's physicochemical properties.

Glycosidic Bond Modification: While the O-glycosidic bond is generally stable, it can be cleaved under specific acidic or enzymatic conditions. wikipedia.org More advanced strategies could involve the synthesis of analogues with more stable C-glycosidic bonds or other linkages like S-glycosidic bonds (thioglycosides). wikipedia.orgrsc.orgrsc.orgrsc.org C-glycosides are notably more resistant to hydrolysis. wikipedia.orgresearchgate.net

The sesquiterpene lactone core of this compound contains key functional groups that are amenable to chemical change.

Lactone Ring Modification: The γ-lactone is a key feature. It can be reduced to the corresponding lactol or diol. Alternatively, nucleophilic attack by amines or thiols can open the lactone ring to form amides or thioesters, respectively. These changes would disrupt the planarity and electrophilicity of this part of the molecule.

Hydroxyl Group Modification: The aglycone possesses hydroxyl groups that can be esterified, etherified, or oxidized. These modifications allow for systematic investigation of their role in receptor binding.

Modifications at the Isopropenyl Group: The exocyclic double bond could potentially be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation to probe the influence of this functional group on biological activity.

The primary goal of synthesizing analogues of this compound is to conduct structure-activity relationship (SAR) studies. drugdesign.org SAR investigations systematically alter the molecule's structure and assess the impact on its biological activity, providing insights into the molecular basis of its function. nih.govnih.govnih.gov

A typical SAR campaign on this compound would involve:

Systematic Modification: Synthesizing a series of analogues where specific parts of the molecule are altered, as described in the sections above. For example, one series might explore different sugars, while another explores modifications to the lactone ring. mesamalaria.orgmdpi.com

Biological Evaluation: Testing the parent compound and all its analogues in a relevant biological assay (e.g., antiviral, anti-inflammatory). nih.govnih.gov

Data Analysis: Correlating the structural changes with the observed changes in activity. For instance, if removing the sugar moiety or opening the lactone ring abolishes activity, these groups would be identified as critical for the compound's function, forming part of its "pharmacophore". nih.gov

Through such studies, researchers can identify which molecular features are essential for activity and which can be modified to improve properties like potency or selectivity. mdpi.com This knowledge is crucial for the rational design of new, more effective therapeutic agents based on the this compound scaffold.

Preclinical Research into the Biological Activities and Mechanisms of Lactuside C

Mechanistic Investigations of Cellular and Molecular Targets of Lactuside C

Detailed mechanistic studies are crucial for understanding how a compound exerts its biological effects at a molecular level. For this compound, this area of research is in its early stages, with most available data pertaining to the general class of sesquiterpene lactones rather than this compound specifically.

Identification of Specific Protein and Enzyme Interactions

As of now, specific protein or enzyme targets that directly interact with this compound have not been extensively documented in publicly available scientific literature. Research on related sesquiterpene lactones from the Lactuca genus provides some context for potential mechanisms. For instance, certain lactucin-like guaianolides have been reported to inhibit the expression of the enzyme cyclooxygenase-2 (COX-2) and the activity of acetylcholinesterase. researchgate.net However, studies confirming these or other specific molecular interactions for purified this compound are not yet available. The biological activity of many sesquiterpene lactones is often attributed to their ability to react with biological nucleophiles, such as cysteine residues in proteins, which could suggest a broad range of potential protein targets. researchgate.net

Elucidation of this compound Modulation of Intracellular Signaling Cascades (e.g., Ras pathway, cAMP signaling pathway)

There is currently a lack of direct evidence from preclinical studies demonstrating the modulation of specific intracellular signaling cascades, such as the Ras or cAMP pathways, by this compound.

Investigations into structurally similar compounds offer potential avenues for future research. For example, a study on Lactuside B, a closely related compound, indicated that its antidepressant-like effects in preclinical models were associated with the Ras signaling pathway and potentially the cAMP signaling pathway. phcog.com That study identified potential interactions between Lactuside B and key proteins in these cascades, including Ras and cAMP response element-binding protein (CREB). phcog.comphcog.com Nevertheless, these findings are specific to Lactuside B, and dedicated research is required to determine if this compound acts upon similar or different signaling networks.

Impact on Gene Expression and Protein Regulation in Relevant Preclinical Models

The specific impact of this compound on the regulation of gene expression and protein synthesis remains an area for future investigation. The broader class of sesquiterpene lactones is known to influence inflammatory pathways, often through the modulation of transcription factors like Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes. nih.govresearchgate.net For example, some lactucin-type compounds have been shown to inhibit the DNA binding of NF-κB. researchgate.net

Furthermore, research on Lactuside B demonstrated its ability to downregulate the mRNA expression of aquaporin-4 (AQP4) and caspase-3 in the hippocampus and striatum of rats following cerebral ischemia-reperfusion injury, suggesting a potential role in neuroprotection through the regulation of specific genes. spandidos-publications.com However, direct experimental data confirming that this compound has similar or distinct effects on gene and protein regulation are not available.

In Vitro and Ex Vivo Assessments of this compound Biological Activities

In vitro and ex vivo assays provide foundational evidence of a compound's biological potential. While specific data for isolated this compound is sparse, studies on plant extracts containing this compound provide preliminary insights.

Antioxidant Activity Evaluation via Radical Scavenging Assays

The antioxidant capacity of this compound itself has not been quantified in isolated form through radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests.

However, extracts from plants known to contain this compound, such as Lactuca and Cichorium species, have demonstrated antioxidant activity in such assays. researchgate.netresearchgate.net It is important to note that these extracts contain a complex mixture of phytochemicals, including phenolic compounds, flavonoids, and various other sesquiterpene lactones, which collectively contribute to the observed antioxidant effects. researchgate.net Therefore, the specific contribution of this compound to the radical scavenging capacity of these extracts is currently unknown. Some literature suggests that sesquiterpene lactones may not be potent direct antioxidants unless their structure includes specific features like allylic alcohols. researchgate.net

Anti-inflammatory Property Investigations in Cellular Models

Direct investigations into the anti-inflammatory properties of isolated this compound in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have not been reported.

The anti-inflammatory potential of this compound is inferred from studies on related molecules and the plant family from which it is derived. Many sesquiterpene lactones exhibit anti-inflammatory effects, primarily by inhibiting the NF-κB and MAPK signaling pathways, which reduces the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. nih.govresearchgate.net Studies on other sesquiterpenoids isolated from Lactuca species have shown moderate inhibitory activity against NO production in RAW 264.7 macrophages. researchgate.net While these findings highlight the anti-inflammatory potential within this class of compounds, dedicated studies are needed to characterize the specific anti-inflammatory profile of this compound.

Cytotoxic Effects on Defined Preclinical Cell Lines

The evaluation of a compound's ability to kill or inhibit the growth of cancer cells is a primary step in anticancer drug discovery. Cytotoxicity is often measured by methods like the MTT assay or lactate (B86563) dehydrogenase (LDH) release assay, which assess cell viability and membrane integrity, respectively 3hbiomedical.comthermofisher.comuah.espromega.com.

Despite being a member of the sesquiterpene lactone class, which is known for cytotoxic potential, this compound has demonstrated a lack of significant cytotoxic effects in preliminary studies. A comprehensive review of compounds isolated from the genus Lactuca reported that this compound, among other tested compounds, exhibited no cytotoxic activity against the cell lines evaluated. nih.govnih.gov This finding suggests that this compound itself may not be a potent anticancer agent, at least under the conditions tested.

Antimicrobial Efficacy Against Specific Microorganisms

The search for new antimicrobial agents is a global health priority. Natural products are a rich source of such compounds, which can act against various pathogenic bacteria and fungi researchgate.netfrontiersin.orgmdpi.com.

Research into the antimicrobial properties of this compound has yielded modest results. One study noted that a group of compounds, which included this compound (also known as jaquinellin glucoside), demonstrated very weak antimicrobial activity against the microorganisms tested. wikipedia.org More promisingly, a methanol (B129727) extract from the aerial parts of Cichorium intybus (chicory), which contains this compound along with other sesquiterpene lactones like lactucin (B167388) and lactucopicrin, showed notable antibacterial and antifungal activity. wikipedia.orgwikidata.org The extract was effective against several Gram-negative bacteria and fungi, as well as specific Gram-positive bacteria. wikipedia.orgwikidata.org However, it is crucial to note that this activity is attributable to the entire mixture of compounds in the extract, not to this compound alone. wikipedia.orgwikidata.org The specific contribution of this compound to this effect has not been isolated.

| Target Microorganism Category | Observed Activity | Specific Strains Mentioned | Reference |

|---|---|---|---|

| Gram-negative bacteria | Good | Not specified | wikipedia.orgwikidata.org |

| Fungi | Good | Not specified | wikipedia.orgwikidata.org |

| Gram-positive bacteria | Varied | Enterococcus faecium (More susceptible) | wikipedia.orgwikidata.org |

| Listeria monocytogenes (More susceptible) | wikipedia.orgwikidata.org | ||

| Staphylococcus aureus (Less susceptible) | wikipedia.orgwikidata.org |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's structure correlates with its biological activity, guiding the design of more potent and selective analogues. nih.gov

Identification of Critical Structural Features Governing Biological Efficacy

For sesquiterpene lactones, a large and diverse group of biologically active compounds, specific structural motifs are often linked to their efficacy. thegoodscentscompany.com A key feature widely recognized as necessary for the cytotoxic activity of many sesquiterpene lactones is the presence of an α-methylene-γ-lactone moiety. thegoodscentscompany.com This functional group acts as a Michael acceptor, allowing it to react with nucleophilic groups in biological macromolecules, such as cysteine residues in proteins, which can lead to cell death. nih.gov

The observed lack of cytotoxic activity for this compound is consistent with these SAR principles. nih.govnih.gov Its structure does not possess the α,β-unsaturated-γ-lactone system that is characteristic of many cytotoxic sesquiterpenoids. nih.govnih.gov Furthermore, it has been noted in broader studies of this compound class that the presence of hydroxyl groups can reduce cytotoxic activity. thegoodscentscompany.com

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Chemistry for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create mathematical models that relate the chemical structure of compounds to their biological activity. phcogj.com These predictive models are valuable tools in drug discovery for screening virtual compounds and prioritizing candidates for synthesis and testing.

At present, there are no specific QSAR models or computational chemistry studies for this compound reported in the scientific literature. The development of such models would require a dataset of this compound analogues with corresponding biological activity measurements, which is not currently available.

Stereochemical Influence on Molecular Interactions and Biological Responses

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of a drug. Enantiomers (mirror-image isomers) of a chiral compound can exhibit profoundly different interactions with chiral biological targets like enzymes and receptors, leading to different pharmacological or toxicological effects.

Pharmacological Investigations of this compound in Relevant Preclinical Disease Models

Following in vitro characterization, promising compounds are often evaluated in preclinical disease models, such as animal models of cancer or infection, to assess their efficacy and mechanism of action in a living system. These studies are a critical bridge between laboratory research and clinical application.

To date, there is no available scientific literature documenting the pharmacological investigation of purified this compound in any relevant preclinical disease models. Research has been confined to its initial isolation and limited in vitro screening.

Assessment of Efficacy in Established Preclinical Models

There is no available research detailing the evaluation of this compound in established preclinical models for any disease. Studies involving animal models are crucial for determining the potential therapeutic efficacy of a compound before it can be considered for human trials. scielo.brnih.govfrontiersin.org These models, which can range from genetically modified rodents to induced disease states in animals, allow researchers to observe the effects of a substance on a living system that mimics a human disease. scielo.brfrontiersin.orgnih.gov For instance, anti-inflammatory properties are often tested using models like carrageenan-induced paw edema in rats, while neuroprotective effects might be studied in models of induced cerebral ischemia. researchgate.netahajournals.orgijpras.com Without such studies for this compound, its potential effectiveness remains unknown.

Analysis of Compound-Target Engagement and Pharmacodynamic Markers in Preclinical Systems

Information regarding the specific molecular targets of this compound is currently absent from published research. Target engagement studies are fundamental to understanding a compound's mechanism of action, confirming that it binds to its intended molecular target within a cell. oaepublish.com Techniques like the cellular thermal shift assay (CETSA) are used to verify this interaction in a physiologically relevant context.

Furthermore, no studies have identified or analyzed pharmacodynamic markers for this compound. Pharmacodynamic biomarkers are measurable indicators that show a biological response to a drug. atlasantibodies.comnih.govfda.gov These markers are critical in preclinical research to demonstrate that the compound is producing the desired biological effect downstream of target engagement. nih.govnih.gov For example, in anti-inflammatory drug research, a decrease in the levels of cytokines like TNF-α or IL-6 could serve as a pharmacodynamic marker. nih.govfrontiersin.org In the absence of this data for this compound, its mechanism of action and biological activity in preclinical systems cannot be described.

While research exists on other related sesquiterpene lactones and compounds from the Lactuca genus, such as Lactuside A and various triterpene lactones, these findings cannot be extrapolated to this compound. researchgate.netnih.govphcog.com One study mentions the characterization of a related compound, 11,13-dehydrothis compound, but does not provide any preclinical efficacy or mechanistic data. electricveg.com

Advanced Analytical Methodologies for Lactuside C Research

Quantitative Analysis of Lactuside C in Complex Biological and Botanical Matrices

The accurate quantification of this compound, a sesquiterpene lactone glycoside, within intricate sample types such as plant extracts or biological fluids, necessitates highly selective and sensitive analytical methods. researchgate.net The complexity of these matrices, which often contain a multitude of structurally similar compounds, presents a significant analytical challenge. plos.orgchromatographyonline.com Methodologies like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are predominant for this purpose. chromatographyonline.comnih.govrsc.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of sesquiterpene lactones in botanical extracts. nih.govbioline.org.br The choice of detector is critical for achieving the desired selectivity and sensitivity.

A Photodiode Array (PDA) or Diode Array Detector (DAD) is commonly employed for chromophoric compounds like this compound. This detector measures absorbance across a wide range of wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment. plos.org For quantitative studies, a specific wavelength, often determined from the compound's UV maximum, is used for monitoring. researchgate.net

The Evaporative Light Scattering Detector (ELSD) offers a valuable alternative, particularly for compounds that lack a strong UV chromophore. ELSD is a quasi-universal detector that responds to any non-volatile analyte. Its response is dependent on the mass of the analyte, making it suitable for quantifying compounds like glycosides where the sugar moiety may not contribute to UV absorbance. researchgate.net

The chromatographic separation itself is typically achieved on a reversed-phase column, such as a C18. nih.govresearchgate.net A gradient elution using a mobile phase consisting of an aqueous component (often with a pH modifier like acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard practice. plos.orgnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Sesquiterpene Lactones in Botanical Matrices

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | A: Water with 0.1-0.5% Acid (Formic/Acetic) B: Acetonitrile or Methanol | plos.orgnih.gov |

| Elution | Gradient | plos.org |

| Flow Rate | 0.7 - 1.0 mL/min | nih.govresearchgate.net |

| Column Temp. | 20 - 35°C | plos.orgresearchgate.net |

| Detection | DAD/PDA (e.g., 210-335 nm) or ELSD | nih.govresearchgate.net |

| Injection Vol. | 10 µL | plos.org |

For enhanced analytical performance, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS) has become the gold standard. nih.govjopir.in UPLC systems utilize columns with sub-2 µm particles, which provide significantly higher resolution, peak capacity, and speed compared to conventional HPLC. jopir.in

When coupled with HRMS (e.g., Time-of-Flight (TOF) or Orbitrap), this technique offers unparalleled sensitivity and selectivity. rsc.orgnih.gov HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of analytes like this compound, even in the most complex biological and botanical matrices. nih.gov This high resolving power allows for the differentiation of this compound from other isobaric (same nominal mass) interferences. nih.gov The combination of retention time, accurate mass, and fragmentation patterns from tandem MS (MS/MS) provides extremely high confidence in compound identification and quantification. rsc.orgmdpi.com This method is particularly advantageous for metabolomics studies and analyzing constituents in medicinal plant extracts. nih.govjopir.in

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., Photodiode Array, Evaporative Light Scattering)

Advanced Structural Characterization and Conformational Analysis of this compound

The definitive identification of a natural product like this compound relies on the complete elucidation of its chemical structure, including its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. springernature.comchemrxiv.org For a complex molecule like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required. researchgate.netscielo.br

1D NMR: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). scielo.br

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity within spin systems. scielo.br

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons based on their attached protons. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different spin systems and for identifying the positions of quaternary carbons and the linkage points of glycosidic bonds. scielo.brasianpubs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule. researchgate.net

Through the combined interpretation of these spectra, the complete planar structure and relative configuration of this compound can be determined. researchgate.netasianpubs.org

X-ray crystallography is an experimental science that determines the precise three-dimensional arrangement of atoms within a crystal. wikipedia.orglibretexts.org It is considered the ultimate method for determining the absolute stereochemistry of a molecule, provided a suitable single crystal can be grown. nih.gov The technique involves directing a beam of X-rays onto a crystal and measuring the angles and intensities of the diffracted beams. wikipedia.org This diffraction pattern is then used to calculate an electron density map, from which the positions of all atoms can be determined with high precision. uni-siegen.demuni.cz

For complex natural products like sesquiterpene lactones, obtaining a crystal of sufficient quality for X-ray diffraction can be a significant challenge. nih.gov As of the current literature, there are no specific reports detailing the single-crystal X-ray diffraction structure of this compound itself. Therefore, while it remains the definitive technique for absolute structure determination, its application to this compound has not been documented.

Multidimensional NMR Spectroscopy for Detailed Structural Insights

Rigorous Method Validation Protocols for this compound Analytical Procedures

To ensure that an analytical method is suitable for its intended purpose, it must undergo rigorous validation. demarcheiso17025.com Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for this process. europa.eueuropa.eu For a quantitative method like an HPLC or UPLC-MS assay for this compound, the following parameters are typically evaluated: demarcheiso17025.comkoreascience.kr

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eubioline.org.br This is often demonstrated by analyzing blank and spiked matrix samples and showing a lack of interfering peaks at the retention time of the analyte. mdpi.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a least-squares regression analysis of a calibration curve constructed with at least five standards. A correlation coefficient (r²) of >0.999 is often desired. nih.govkoreascience.kr

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. Recoveries are typically expected to be within 90-110%. researchgate.netkoreascience.kr

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). europa.eu An RSD of less than 3% is often considered acceptable. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. bioline.org.br

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bioline.org.br

Table 2: Typical Method Validation Acceptance Criteria for HPLC/UPLC Assays

| Validation Parameter | Acceptance Criteria | Source(s) |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | nih.govkoreascience.kr |

| Accuracy (Recovery) | 90% – 110% (typically) | nih.govresearchgate.net |

| Precision (RSD) | Intra-day: < 3%; Inter-day: < 3% | nih.gov |

| LOD | Signal-to-Noise Ratio ≈ 3:1 | bioline.org.br |

| LOQ | Signal-to-Noise Ratio ≈ 10:1 | bioline.org.br |

Adherence to these validation protocols ensures that the analytical data generated for this compound is reliable, reproducible, and accurate. demarcheiso17025.comfda.gov

Evaluation of Selectivity, Linearity, and Dynamic Range

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. For this compound, this means ensuring that the signal measured by the detector, for instance, a Diode-Array Detector (DAD) in an HPLC system, corresponds solely to this compound and is not influenced by other structurally similar sesquiterpene lactones like lactucin (B167388), lactucopicrin, or their various derivatives which are often present in the same plant extract. knapsackfamily.comresearchgate.net Method development involves optimizing chromatographic conditions—such as mobile phase composition, column type, and temperature—to achieve baseline separation of the analyte peak from all other matrix components.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is typically established by analyzing a series of standard solutions of known concentrations (e.g., a minimum of five concentrations) and plotting the instrument response against the concentration. nih.gov The relationship is commonly evaluated using a linear regression analysis, with the coefficient of determination (R²) being a key indicator of linearity. An R² value close to 1.0 indicates a strong linear relationship.

The Dynamic Range is the interval between the upper and lower concentration limits within which the analytical procedure demonstrates suitable linearity, accuracy, and precision. nih.gov This range defines the concentrations at which this compound can be reliably quantified.

Illustrative Data for Analytical Method Linearity for Compounds in a Related Matrix:

| Parameter | Illustrative Value (for Umbelliferone in Cichorium intybus extract) | Illustrative Value (for Inulin in Cichorium intybus extract) | Description |

|---|---|---|---|

| Linearity Range | Not Specified | 0.1–10 mg/mL | The concentration range over which the method is linear. |

| Coefficient of Determination (R²) | 0.99730 | > 0.997 | A statistical measure of how close the data are to the fitted regression line. |

Assessment of Precision, Accuracy, and Robustness

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and instrument.

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but with different analysts, on different days, or with different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the pure analyte (spiking) is added to a sample matrix and the percentage of the analyte recovered by the assay is calculated. Acceptable recovery is typically within a pre-defined range, such as 98-102%.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in mobile phase composition, pH, flow rate, or column temperature. The evaluation of robustness is crucial during the development phase to establish appropriate system suitability parameters.

Illustrative Data for Method Precision and Accuracy for Compounds in a Related Matrix:

| Parameter | Illustrative Finding (for HPLC fingerprint of Cichorium intybus) | Illustrative Finding (for Umbelliferone in Cichorium intybus) | Description |

|---|---|---|---|

| Precision (Repeatability as RSD %) | 0.85%–4.83% for peak areas | < 2% | The variation in results from repeated measurements of the same sample. |

| Accuracy (Recovery %) | Not Specified | 97.50%–100.05% | The percentage of a known amount of analyte that is recovered by the method. |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that provides a signal that is statistically different from the background noise, often defined as a signal-to-noise ratio of 3:1.

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is typically established with a signal-to-noise ratio of 10:1. For concentrations at or above the LOQ, the analytical method is expected to provide reliable quantitative results.

These limits are critical for analyzing trace amounts of this compound in complex plant matrices. They can be determined based on the visual evaluation of chromatograms, the signal-to-noise ratio, or the standard deviation of the response and the slope of the calibration curve.

Illustrative Data for Detection and Quantification Limits for Compounds in a Related Matrix:

| Parameter | Illustrative Value (for Umbelliferone in Cichorium intybus) | Illustrative Value (for Inulin in Cichorium intybus) | Description |

|---|---|---|---|

| Limit of Detection (LOD) | 2.5 µg/spot | 0.07 mg/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 9.9 µg/spot | 0.23 mg/mL | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. |

Inter-laboratory Harmonization and Standardization Initiatives for this compound Analysis

Inter-laboratory harmonization aims to ensure that test results for a specific analyte are comparable and equivalent, regardless of the laboratory, measurement procedure, or instrument used. This is particularly important for phytochemicals like this compound, where data may be generated by different research groups globally. Standardization, a related concept, involves achieving this equivalence by ensuring metrological traceability to a certified reference material or a reference measurement procedure.

Currently, a review of publicly available scientific literature and databases does not reveal any specific inter-laboratory harmonization or standardization initiatives focused solely on the analysis of this compound. The development of such programs would be a valuable step forward for the research community, promoting greater consistency and confidence in the reported concentrations of this compound in various plant sources and extracts.

Emerging Research Perspectives and Future Trajectories for Lactuside C

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) into Lactuside C Research

The integration of "omics" technologies, which allow for the large-scale study of biological molecules, promises to provide a holistic understanding of this compound. wikipedia.orgr-project.org These approaches can move research beyond a one-molecule, one-target paradigm to a systems-level view of the compound's biological interactions. nih.gov

Metabolomics: This discipline involves the comprehensive analysis of metabolites within a biological system. nih.gov In this compound research, metabolomics could be applied in several ways. Untargeted metabolomic studies on Lactuca species could reveal the complete metabolic network associated with this compound's biosynthesis, identifying precursor molecules and related compounds. Furthermore, by treating cells or organisms with this compound and analyzing the resulting changes in their metabolite profiles, researchers can infer which metabolic pathways are perturbed by the compound, offering clues to its mechanism of action.

Proteomics: As the large-scale study of proteins, proteomics is crucial for identifying the direct protein targets of this compound and its downstream effects on cellular protein expression. A common technique involves using the compound as bait in pull-down assays with total cell lysates; proteins that bind to this compound are then identified using mass spectrometry. Quantitative proteomic analyses, comparing protein levels in cells with and without this compound treatment, can reveal which protein networks are upregulated or downregulated, providing a functional snapshot of the cellular response. This approach can validate predicted targets and uncover novel mechanisms of action.

The combined power of multi-omics—integrating genomics, transcriptomics, proteomics, and metabolomics—offers the most comprehensive framework for future research. nih.gov Data from these platforms can be layered to build predictive models of this compound's activity, from its effect on gene expression to the ultimate changes in protein function and metabolic output.

Application of Machine Learning and Artificial Intelligence in this compound Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the process and reducing risk. These computational tools can analyze vast and complex biological datasets to identify patterns and make predictions that are beyond human capacity.

For this compound, AI can be employed at multiple stages. Initially, ML algorithms can be trained on large databases of chemical compounds and their known biological activities to predict the potential therapeutic targets of this compound based on its structure. As experimental data from omics studies become available, these models can be retrained and refined to make increasingly accurate predictions.

Furthermore, AI is a powerful tool for lead optimization. Generative AI models can design novel molecules from the ground up, creating a virtual library of this compound analogues with potentially improved properties. These models can predict characteristics such as binding affinity, selectivity, and metabolic stability, allowing researchers to prioritize the synthesis of only the most promising candidates. This "lab-in-a-loop" strategy, where AI predictions are tested experimentally and the results are fed back into the model, creates a rapid and efficient cycle of design and validation.

Rational Design and Discovery of Next-Generation this compound Analogues with Enhanced Specificity

Rational drug design is a targeted approach to discovering new medicines, beginning with a known bioactive molecule, or "hit," and iteratively optimizing its structure to enhance its therapeutic properties. This compound, as a compound with known bioactivity, is an ideal starting point for such a campaign. The goal is to develop next-generation analogues with improved specificity for a desired biological target, thereby increasing efficacy and minimizing potential off-target effects.